molecular formula C10H15N2O14P3 B12834222 Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride

Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride

Cat. No.: B12834222
M. Wt: 480.15 g/mol
InChI Key: BVUTWBNYZGKPJY-LNFZUNPYSA-N
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Description

Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diphosphoric anhydride group and a modified nucleoside moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride typically involves multiple steps. The process begins with the preparation of the nucleoside precursor, followed by the introduction of the diphosphoric anhydride group. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for this compound in research and development.

Chemical Reactions Analysis

Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include controlled temperatures, specific solvents, and catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified nucleoside derivatives and phosphoric acid esters.

Scientific Research Applications

Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diphosphoric ((E)-2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)vinyl)phosphonic anhydride can be compared with other similar compounds, such as:

    Nucleoside analogs: These compounds share structural similarities and are often used in similar research applications.

    Phosphoric acid esters: These compounds have similar chemical properties and reactivity.

    Diphosphoric anhydrides: These compounds share the diphosphoric anhydride group and exhibit similar chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

Molecular Formula

C10H15N2O14P3

Molecular Weight

480.15 g/mol

IUPAC Name

[(E)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethenyl]-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C10H15N2O14P3/c13-6-1-3-12(10(16)11-6)9-8(15)7(14)5(24-9)2-4-27(17,18)25-29(22,23)26-28(19,20)21/h1-5,7-9,14-15H,(H,17,18)(H,22,23)(H,11,13,16)(H2,19,20,21)/b4-2+/t5-,7-,8-,9-/m1/s1

InChI Key

BVUTWBNYZGKPJY-LNFZUNPYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)/C=C/P(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C=CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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